2-Oxa-1,5-diazaspiro[5.5]undecan-4-one
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Overview
Description
2-Oxa-1,5-diazaspiro[5.5]undecan-4-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-1,5-diazaspiro[5.5]undecan-4-one typically involves the Prins cyclization reaction. This method allows for the construction of the spirocyclic scaffold in a single step, often using a Grubbs catalyst . The reaction conditions generally include the use of solvents like dichloromethane and reagents such as piperidin-4-one .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, and employing continuous flow reactors for scalability.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-1,5-diazaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Often used to modify the oxidation state of the compound, affecting its biological activity.
Substitution: Commonly involves replacing one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Oxa-1,5-diazaspiro[5.5]undecan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxa-1,5-diazaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis . This interaction is facilitated by the compound’s ability to bind to the active site of the protein, thereby inhibiting its function.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Shares a similar spirocyclic structure but differs in the positioning of oxygen and nitrogen atoms.
2,4-Dioxa- and 2,4-diazaspiro[5.5]undecane: These compounds also feature spirocyclic frameworks but include additional oxygen or nitrogen atoms.
Uniqueness
2-Oxa-1,5-diazaspiro[5.5]undecan-4-one is unique due to its specific arrangement of oxygen and nitrogen within the spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and beyond .
Properties
CAS No. |
83396-06-9 |
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Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-oxa-1,5-diazaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C8H14N2O2/c11-7-6-12-10-8(9-7)4-2-1-3-5-8/h10H,1-6H2,(H,9,11) |
InChI Key |
YSDXQBADJQZURO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NC(=O)CON2 |
Origin of Product |
United States |
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